1H and 13C NMR chemical shifts for 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile
1H and 13C NMR chemical shifts for 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile
Abstract
The increasing prevalence of heavily fluorinated scaffolds in pharmaceuticals and agrochemicals necessitates a robust understanding of advanced analytical techniques for their characterization. 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile represents a archetypal example of a complex fluorinated heterocycle, whose structural elucidation is non-trivial. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this and structurally related molecules. Given the absence of published experimental data for this specific compound, this guide focuses on the foundational principles, theoretical predictions, and field-proven experimental and computational methodologies required for unambiguous spectral assignment. We will explore the profound influence of the pentafluoroethyl, trifluoromethyl, and nitrile substituents on the pyridine core, detailing the expected chemical shifts, multiplicities, and through-bond coupling constants. Furthermore, this document provides detailed, self-validating experimental protocols, including advanced multi-dimensional and decoupling techniques, essential for navigating the complexities of fluoro-organic NMR spectroscopy.
Introduction: The Analytical Challenge of Polyfluorinated Heterocycles
Fluorine-containing heterocycles are of immense interest in modern chemistry due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity.[1] The target molecule, 5-pentafluoroethyl-6-trifluoromethyl-nicotinonitrile, combines a nitrogenous heterocycle with two distinct perfluoroalkyl groups, making it a challenging but representative analytical target.
The structural analysis of such compounds by NMR spectroscopy is complicated by several factors:
-
Wide Chemical Shift Ranges: The ¹⁹F nucleus boasts a large chemical shift dispersion, which, while beneficial for resolving non-equivalent fluorine atoms, also indicates its high sensitivity to the electronic environment.[2] This sensitivity translates to significant and often difficult-to-predict effects on the ¹H and ¹³C chemical shifts of the molecular framework.
-
Complex Coupling Networks: The NMR-active ¹⁹F nucleus (spin ½, 100% natural abundance) couples strongly with ¹³C and ¹H nuclei over multiple bonds (nJCF, nJHF).[3] This results in highly complex multiplets in standard ¹H and ¹³C spectra, often obscuring vital structural information.
-
Electron-Withdrawing Effects: The intense inductive (-I) effect of the -CF₃ and -C₂F₅ groups dramatically deshields adjacent and even remote nuclei, shifting their signals to lower fields (higher ppm values) in the NMR spectrum.[2]
A successful characterization, therefore, relies not on a single experiment, but on a multi-faceted approach combining theoretical prediction, standard 1D NMR, and advanced decoupling and 2D correlation techniques.
Theoretical ¹H NMR Spectral Analysis: Predicting Proton Environments
The aromatic region of the ¹H NMR spectrum is expected to contain two signals corresponding to the H-2 and H-4 protons of the pyridine ring.
-
Chemical Shifts (δ): Both protons will be significantly deshielded by the cumulative electron-withdrawing power of the three substituents (-CN, -CF₃, -C₂F₅). We predict these signals to appear far downfield, likely in the range of 8.5 - 9.5 ppm . The H-2 proton, being ortho to the ring nitrogen and meta to the cyano group, and the H-4 proton, being ortho to the cyano group and meta to the two fluoroalkyl groups, will have distinct chemical shifts allowing for their differentiation.
-
Multiplicity and Coupling Constants (J):
-
³JHH (H-H Coupling): The H-2 and H-4 protons are meta to each other and will exhibit a small scalar coupling, appearing as a doublet of doublets or two distinct doublets, with a characteristic ⁴JHH coupling constant of approximately 2-3 Hz .
-
nJHF (H-F Coupling): Long-range coupling to the fluorine nuclei is anticipated. The H-4 proton will likely couple to the two α-fluorine atoms of the pentafluoroethyl group (⁴J(H-4,F-α)) and potentially to the trifluoromethyl group fluorines (⁵J(H-4,F-β)). Similarly, the H-2 proton may show long-range coupling to the trifluoromethyl group. These nJHF couplings, typically in the range of 1-5 Hz , will introduce additional fine splitting to each proton signal, transforming the expected doublets into complex multiplets (e.g., doublet of quartets, doublet of triplets of quartets, etc.).
-
Theoretical ¹³C NMR Spectral Analysis: The Impact of Fluorine Coupling
A standard proton-decoupled ¹³C NMR spectrum will be markedly complex due to large C-F coupling constants. The molecule possesses nine unique carbon atoms.
-
Aromatic and Nitrile Carbons (C2, C3, C4, C5, C6, CN):
-
The pyridine ring carbons will be significantly influenced by the substituents. Carbons directly attached to the fluoroalkyl groups (C-5 and C-6) will exhibit the most pronounced effects.
-
Their signals will be split into complex multiplets due to one-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) couplings. ¹JCF values are typically very large (250-280 Hz), while multi-bond couplings can range from 5 to 50 Hz.[3][4]
-
For instance, the C-6 signal will be split into a quartet by the three ¹⁹F nuclei of the -CF₃ group (¹JCF ≈ 270-280 Hz). The C-5 signal will be a triplet due to coupling with the two α-fluorines of the -C₂F₅ group (¹JCF ≈ 250-260 Hz).
-
The nitrile carbon (CN) is expected in the 115-120 ppm range and may show small long-range coupling to the fluorine atoms.
-
-
Fluoroalkyl Carbons (-C₂F₅ and -CF₃):
-
The -C F₃ carbon will appear as a sharp quartet with a large ¹JCF coupling constant.
-
The pentafluoroethyl group will show two signals: the -C F₂- carbon as a triplet (due to coupling with the two attached fluorines) further split into a quartet (by the three β-fluorines), and the -C F₃ carbon as a quartet (due to the three attached fluorines) further split into a triplet (by the two α-fluorines).
-
To simplify this complexity and accurately determine the chemical shifts, a proton and fluorine dual-decoupled experiment (¹³C{¹H, ¹⁹F}) is not just recommended, but essential.[3][4] This experiment removes all splitting from both ¹H and ¹⁹F, resulting in a spectrum with nine sharp singlets, one for each unique carbon, allowing for their true chemical shifts to be determined.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity (Standard Experiment) | Key Coupling Constant(s) (J, Hz) | Predicted Multiplicity ¹³C{¹H,¹⁹F} |
| ¹H NMR | ||||
| H-2 | 8.8 - 9.5 | d (or dm) | ⁴JHH ≈ 2-3; nJHF ≈ 1-5 | N/A |
| H-4 | 8.6 - 9.3 | d (or dm) | ⁴JHH ≈ 2-3; nJHF ≈ 1-5 | N/A |
| ¹³C NMR | ||||
| C-2 | 150 - 155 | m | nJCF | s |
| C-3 | 125 - 135 | m | nJCF | s |
| C-4 | 155 - 160 | m | nJCF | s |
| C-5 | 130 - 140 | tq | ¹J(C,Fα) ≈ 250; ²J(C,Fβ) ≈ 30-40 | s |
| C-6 | 145 - 155 | q | ¹JCF ≈ 270-280 | s |
| CN | 115 - 120 | t | ⁴JCF ≈ 2-5 | s |
| -C F₂CF₃ | 110 - 120 | tq | ¹J(C,Fα) ≈ 250; ²J(C,Fβ) ≈ 30-40 | s |
| -CF₂C F₃ | 115 - 125 | qt | ¹J(C,Fβ) ≈ 280; ²J(C,Fα) ≈ 35-45 | s |
| -CF₃ | 118 - 128 | q | ¹JCF ≈ 275-285 | s |
Note: These are predictive values based on principles of NMR spectroscopy for fluorinated compounds. Actual experimental values may vary. 'm' denotes a complex multiplet.
The Role of Computational Methods in Spectral Prediction
For novel molecules where no reference data exists, computational chemistry provides a powerful predictive tool. Quantum chemical methods, particularly Density Functional Theory (DFT), are now commonplace for calculating NMR chemical shifts.[5] The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose.
The workflow involves:
-
Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation.
-
NMR Calculation: The NMR shielding tensors are calculated for the optimized geometry.
-
Scaling: Raw calculated values often contain systematic errors. They are corrected using linear scaling factors derived from comparing calculated and experimental data for a curated set of similar compounds.[6][7][8] This significantly improves the accuracy of the predicted chemical shifts, often to within a few ppm for ¹³C and a fraction of a ppm for ¹H.
This computational approach is invaluable for making initial assignments and for resolving ambiguities in complex experimental spectra.
Recommended Experimental Protocol for NMR Analysis
This section outlines a robust, step-by-step methodology for acquiring high-quality NMR data for 5-pentafluoroethyl-6-trifluoromethyl-nicotinonitrile.
Sample Preparation
-
Analyte: Accurately weigh 5-15 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-quality deuterated solvent. The choice of solvent is critical as it can influence chemical shifts.[2][9] Acetone-d₆ or Chloroform-d (CDCl₃) are common starting points. Ensure the solvent is anhydrous to avoid interfering water signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the 0.00 ppm reference for both ¹H and ¹³C spectra. For ¹⁹F referencing, an external standard like CFCl₃ can be used, or shifts can be referenced indirectly.
-
Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and 1D Experiments
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a probe capable of ¹⁹F decoupling is required. A triple-resonance H/F/X probe is ideal for ¹³C{¹H, ¹⁹F} experiments.[3]
-
Standard Procedures: Insert the sample, lock onto the deuterium signal of the solvent, and perform shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire both ¹H-coupled and ¹H-decoupled spectra to aid in assigning H-F couplings.
-
-
¹³C{¹H} NMR Acquisition (Proton-Decoupled):
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C{¹H, ¹⁹F} NMR Acquisition (Dual-Decoupled):
-
Utilize a specific pulse program for dual-band decoupling. This experiment is crucial for simplifying the spectrum.[4]
-
2D Correlation Experiments for Unambiguous Assignment
To confirm the connectivity and finalize assignments, a suite of 2D NMR experiments is essential.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This will definitively link the signals of H-2 and H-4 to C-2 and C-4, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is the most powerful tool for assembling the molecular structure. Key expected correlations include:
-
H-2 to C-4, C-6, and the -CF₃ carbon.
-
H-4 to C-2, C-5, C-6, and the nitrile carbon.
-
-
¹⁹F-¹³C HETCOR/HMBC: A heteronuclear correlation experiment between fluorine and carbon can be used to definitively assign the carbons of the fluoroalkyl groups and confirm their attachment points on the pyridine ring.[10][11]
Visualization of Structure and Workflow
Diagrams are essential for visualizing molecular structure and the analytical process.
Caption: Molecular structure and key long-range H-F couplings.
Caption: Recommended experimental workflow for NMR analysis.
Conclusion
The complete structural elucidation of 5-pentafluoroethyl-6-trifluoromethyl-nicotinonitrile via ¹H and ¹³C NMR spectroscopy is a complex task that exemplifies the challenges posed by modern fluorinated molecules. A successful analysis is predicated on a synergistic approach that combines theoretical understanding of substituent effects, predictive computational modeling, and a suite of advanced, multi-nuclear NMR experiments. Standard 1D spectra will be characterized by significant signal complexity arising from extensive H-F and C-F coupling. Therefore, techniques such as ¹³C{¹H, ¹⁹F} dual decoupling and 2D correlation experiments (HSQC, HMBC) are indispensable. The methodologies and predictive insights detailed in this guide provide a robust framework for researchers to confidently approach the characterization of this and other similarly complex fluoro-organic compounds, ensuring accurate and verifiable structural assignments.
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DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link][6]
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